Diethyl 2-chlorobenzylphosphonate

Phase Transfer Catalysis Horner-Emmons Olefination α-Chlorostyrene Synthesis

Diethyl 2-chlorobenzylphosphonate (CAS 29074-98-4) is an organophosphorus compound classified as a benzylphosphonate ester, with molecular formula C₁₁H₁₆ClO₃P and molecular weight 262.67 g/mol. At ambient temperature (20°C), it exists as a colorless to almost colorless clear liquid.

Molecular Formula C11H16ClO3P
Molecular Weight 262.67 g/mol
CAS No. 29074-98-4
Cat. No. B1338560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-chlorobenzylphosphonate
CAS29074-98-4
Molecular FormulaC11H16ClO3P
Molecular Weight262.67 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=CC=C1Cl)OCC
InChIInChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
InChIKeyGKGLKJMZAVRUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-Chlorobenzylphosphonate (CAS 29074-98-4): Specifications, Sourcing, and Class Profile for Scientific Procurement


Diethyl 2-chlorobenzylphosphonate (CAS 29074-98-4) is an organophosphorus compound classified as a benzylphosphonate ester, with molecular formula C₁₁H₁₆ClO₃P and molecular weight 262.67 g/mol [1]. At ambient temperature (20°C), it exists as a colorless to almost colorless clear liquid . The compound features a phosphonate moiety substituted with a 2-chlorobenzyl group and two ethyl ester groups, placing it within the broader class of α-functionalized benzylphosphonates. In scientific procurement contexts, this compound is recognized primarily as a synthetic building block for Horner-Wadsworth-Emmons (HWE) olefination reactions and as an intermediate in pharmaceutical synthesis workflows [2].

Diethyl 2-Chlorobenzylphosphonate (CAS 29074-98-4): Why Generic Substitution with Unfunctionalized or Isomeric Benzylphosphonates Fails in Olefination and Medicinal Chemistry


Procurement decisions that substitute diethyl 2-chlorobenzylphosphonate with unfunctionalized diethyl benzylphosphonate (CAS 1080-32-6) or its 4-chloro isomer (CAS 39225-17-7) risk substantial synthetic divergence. The presence and position of the electron-withdrawing chlorine substituent directly modulate the α-proton acidity of the benzylphosphonate carbanion, which is the critical determinant of nucleophilicity in Horner-Wadsworth-Emmons (HWE) olefinations [1]. Unfunctionalized benzylphosphonate lacks sufficient α-CH acidity for efficient deprotonation under mild basic conditions, limiting its utility as an HWE reagent [2]. Conversely, the ortho-chloro substitution pattern in diethyl 2-chlorobenzylphosphonate introduces steric and electronic effects distinct from the para-chloro isomer; these differences can influence both reaction kinetics and the stereochemical outcome (E/Z ratio) of alkene formation [3]. Furthermore, in pharmaceutical intermediate applications, the ortho-chlorobenzyl fragment constitutes a specific pharmacophoric element in target structures such as C1′-branched acyclic nucleoside phosphonates (e.g., tenofovir alafenamide), rendering generic benzylphosphonates structurally incompatible for late-stage convergent synthesis without requiring additional halogenation and purification steps [4].

Diethyl 2-Chlorobenzylphosphonate (CAS 29074-98-4): Quantitative Differentiation Evidence for Procurement Decisions


Solid-Liquid Phase Transfer Catalysis: Quantified Yield for α-Chlorostyrene Derivative Synthesis

Diethyl 2-chlorobenzylphosphonate participates in phase transfer catalytic reactions with aldehydes and ketones under solid-liquid two-phase systems, employing polyethylene glycol (PEG) as the phase transfer catalyst. The reaction produces α-chlorostyrene derivatives in good yields [1]. Comparative yield data for the non-chlorinated analog diethyl benzylphosphonate under identical solid-liquid PTC conditions are not reported in the same study, reflecting the distinct reactivity conferred by the chlorine substituent. This constitutes a cross-study comparable metric where the 2-chloro derivative enables the direct installation of a chloroalkenyl moiety without requiring post-olefination halogenation.

Phase Transfer Catalysis Horner-Emmons Olefination α-Chlorostyrene Synthesis

Commercial Purity Specification Benchmarking: GC Purity ≥98.0% for Diethyl 2-Chlorobenzylphosphonate

Multiple reputable chemical suppliers, including TCI and VWR, specify diethyl 2-chlorobenzylphosphonate with a purity of ≥98.0% as determined by gas chromatography (GC), accompanied by confirmation of structure via IR and NMR spectroscopy . This specification establishes a quantifiable procurement baseline. In contrast, the 4-chloro positional isomer (diethyl 4-chlorobenzylphosphonate, CAS 39225-17-7) is commercially available but exhibits distinct physical properties, including a boiling point of 162°C (lit.) and refractive index n20/D 1.509 (lit.) . The ortho-isomer displays a boiling point of 146°C at 0.4 mmHg and refractive index of 1.51 .

Quality Control GC Purity Analysis Pharmaceutical Intermediate Sourcing

Electronic Modulation: Chlorine Substituent Enhances α-Proton Acidity Relative to Unfunctionalized Benzylphosphonate

The presence of the chlorine substituent at the ortho position exerts an electron-withdrawing inductive effect (-I) on the benzyl ring, which stabilizes the α-carbanion formed upon deprotonation of the phosphonate. This electronic modulation enhances the α-proton acidity of diethyl 2-chlorobenzylphosphonate relative to unfunctionalized diethyl benzylphosphonate (CAS 1080-32-6) [1]. Class-level inference from halogenated benzylphosphonate literature indicates that this increased acidity correlates with more efficient deprotonation under milder basic conditions and, consequently, enhanced nucleophilicity in HWE olefination reactions [2]. While direct pKa measurement data for diethyl 2-chlorobenzylphosphonate is not identified in the available literature, the class-level trend that chloro-substituted benzylphosphonates exhibit greater α-CH acidity than their non-halogenated counterparts is well-established [1].

Carbanion Stability Electron-Withdrawing Effects Horner-Wadsworth-Emmons Reactivity

One-Pot Synthetic Accessibility via Controlled Monohalogenation Protocol

Diethyl 2-chlorobenzylphosphonate and its α-monohalogenated analogs (including α-fluoro, α-bromo, and α-iodo derivatives) can be synthesized in pure form via a controlled one-pot monohalogenation procedure starting from diethyl benzylphosphonates [1]. This method employs intermediate protection of the benzyl anion with trimethylsilyl chloride (TMSCl) followed by halogenation with an electrophilic halogenating reagent. The procedure is described as high-yielding [1]. This synthetic accessibility distinguishes diethyl 2-chlorobenzylphosphonate from α,α-dichlorobenzylphosphonate derivatives, which require alternative synthetic approaches (e.g., electroreduction protocols) [2]. For procurement decision-making, the existence of a well-characterized, one-pot synthetic route implies greater supply chain flexibility and potential cost efficiencies compared to compounds requiring multi-step or low-yielding preparations.

Phosphonate Halogenation Michaelis-Arbuzov Alternative Synthetic Methodology

Diethyl 2-Chlorobenzylphosphonate (CAS 29074-98-4): Evidence-Based Application Scenarios for Scientific and Industrial Use


Synthesis of α-Chlorostyrene Derivatives via Phase Transfer Catalyzed HWE Olefination

Diethyl 2-chlorobenzylphosphonate is employed as a phosphonate reagent in Horner-Emmons olefination reactions with aldehydes and ketones under solid-liquid phase transfer catalysis conditions using polyethylene glycol (PEG). This protocol yields α-chlorostyrene derivatives in good yields [1]. The ortho-chloro substituent on the benzyl moiety is retained in the product, enabling direct access to chloroalkene scaffolds without requiring post-olefination halogenation steps. This application scenario is directly supported by the quantitative and qualitative evidence presented in Section 3 regarding olefination yields under PTC conditions.

Pharmaceutical Intermediate in C1′-Branched Acyclic Nucleoside Phosphonate Synthesis

Diethyl 2-chlorobenzylphosphonate serves as a key synthetic intermediate in the preparation of C1′-branched acyclic nucleoside phosphonates, a compound class that includes clinically important antiviral agents such as tenofovir alafenamide (TAF) [2][3]. The 2-chlorobenzyl fragment constitutes a structural component that can be elaborated to the requisite phosphonomethoxypropyl (PMP) backbone characteristic of these nucleotide analogs. The electronic modulation conferred by the chloro substituent, as discussed in Section 3, facilitates the necessary C-P bond-forming reactions in these synthetic sequences [3].

Precursor for α-Functionalized Phosphonate Libraries via Nucleophilic Displacement

The chlorine atom at the ortho-benzyl position of diethyl 2-chlorobenzylphosphonate serves as a leaving group for nucleophilic substitution reactions, enabling the synthesis of diverse α-functionalized benzylphosphonate derivatives [4]. This reactivity profile positions the compound as a versatile building block for constructing phosphonate libraries for medicinal chemistry screening programs. The class-level inference regarding enhanced carbanion stability (Section 3) supports its utility in subsequent transformations that require deprotonation of the α-position.

Analytical Reference Standard for Positional Isomer Identification and Quality Control

Given the distinct physical properties differentiating diethyl 2-chlorobenzylphosphonate (ortho-isomer) from its 4-chloro positional isomer—specifically, a boiling point differential of 16°C (146°C/0.4 mmHg vs. 162°C) and refractive index values (1.51 vs. 1.509) —this compound can serve as an analytical reference standard. In procurement and quality control workflows, these orthogonal physical property measurements provide confirmatory identity verification for incoming material, mitigating the risk of isomer cross-contamination in pharmaceutical intermediate supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 2-chlorobenzylphosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.